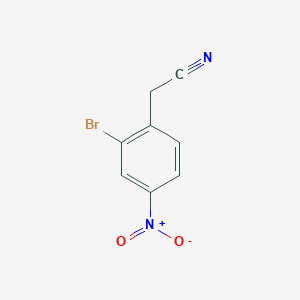

2-(2-Bromo-4-nitrophenyl)acetonitrile

Descripción

2-(2-Bromo-4-nitrophenyl)acetonitrile is a brominated nitrophenyl acetonitrile derivative with the molecular formula C₈H₅BrN₂O₂ (molecular weight: 241.04 g/mol) and CAS number 543683-48-3. It is commercially available as a synthetic intermediate with 97% purity, primarily used in pharmaceutical and materials research. The compound features a benzene ring substituted with bromine at the 2-position and a nitro group at the 4-position, coupled with an acetonitrile functional group. Its structural uniqueness makes it valuable for studying electronic effects and reactivity patterns in aromatic systems.

Propiedades

IUPAC Name |

2-(2-bromo-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNLFRUKRDJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Using Ethyl 2-Cyanoacetate

This method involves a two-stage reaction sequence using ethyl 2-cyanoacetate and 2-bromo-1-fluoro-4-nitrobenzene as key reagents.

Reaction Conditions

Procedure

- Sodium hydride (60% dispersion in mineral oil; 4.18 g, 110 mmol) is suspended in dioxane (40 mL) and chilled to $$0^\circ C$$.

- Ethyl 2-cyanoacetate is added to initiate the reaction.

- After the initial stage, the second reagent (2-bromo-1-fluoro-4-nitrobenzene) is introduced, and the mixture is stirred at room temperature for an extended period.

Synthesis Using Phenylacetonitrile

This method employs phenylacetonitrile as the starting material and involves two major steps: nitration and bromination.

Step 1: Nitration

Phenylacetonitrile undergoes nitration using a mixed acid composed of concentrated sulfuric acid and nitric acid.

Reaction Conditions

- Temperature: $$-20^\circ C$$ to $$30^\circ C$$

- Reaction Time: $$0.5$$ to $$3$$ hours

- Volume Ratios:

Procedure

- Phenylacetonitrile is stirred with the mixed acid at controlled temperatures.

- The reaction product is precipitated into ice water, filtered, washed with water, and dried to yield p-nitrophenylacetonitrile.

Yield

The nitration step achieves a yield of approximately $$65.9\%$$.

Step 2: Bromination

The p-nitrophenylacetonitrile undergoes bromination using N-bromosuccinimide (NBS).

Reaction Conditions

- Temperature: $$-20^\circ C$$ to $$50^\circ C$$

- Reaction Time: $$5$$ minutes to $$5$$ hours

- Weight Ratios:

Procedure

- Dissolve p-nitrophenylacetonitrile in concentrated sulfuric acid.

- Add NBS in batches while controlling the reaction temperature.

- The reaction mixture is poured into ice water, precipitating the product as a solid.

- The solid is filtered, washed with water until neutral, and dried.

Yield

The bromination step yields approximately $$92.1\%$$, with an overall yield for both steps reaching up to $$65.1\%$$.

Comparative Data Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ethyl 2-Cyanoacetate Method | Ethyl 2-cyanoacetate | Sodium hydride, 2-bromo-1-fluoro-4-nitrobenzene | Stage 1 ($$0^\circ C$$), Stage 2 ($$20^\circ C$$) | Moderate to High |

| Phenylacetonitrile Method | Phenylacetonitrile | Sulfuric acid, nitric acid, NBS | Nitration ($$-20^\circ C$$), Bromination ($$-20^\circ C \to +50^\circ C$$) | Up to $$65.1\%$$ |

Notes on Optimization

-

- The phenylacetonitrile method uses inexpensive raw materials and reagents (sulfuric acid, nitric acid, NBS), making it cost-effective.

Análisis De Reacciones Químicas

2-(2-Bromo-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Bromo-4-nitrophenyl)acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its electrophilic aromatic nature, which allows it to participate in various chemical reactions such as nucleophilic substitution and coupling reactions.

Medicinal Chemistry

The compound has potential therapeutic applications owing to its structural attributes. Research indicates that derivatives of bromo-nitro compounds exhibit significant biological activity, including antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity and interfering with metabolic pathways .

Case Study: Antimicrobial Activity

A study focusing on the antimicrobial efficacy of bromo-nitro derivatives demonstrated that this compound exhibited notable activity against specific bacterial strains. The mechanism involved inhibition of key metabolic enzymes, leading to reduced bacterial proliferation.

Enzyme Inhibition Studies

This compound can also be employed in enzyme inhibition studies, acting as a probe for biochemical pathways. Its ability to bind to enzyme active sites makes it useful for investigating the mechanisms of enzyme action and inhibition.

Case Study: Enzyme Interaction

In a study examining the interaction between various nitroaromatic compounds and cytochrome P-450 enzymes, this compound was found to significantly alter enzyme activity, suggesting its potential role as an inhibitor in metabolic processes .

Specialty Chemicals Production

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, dyes, and pigments. Its unique functional groups allow for further modifications that are valuable in creating diverse chemical products.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-4-nitrophenyl)acetonitrile involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparación Con Compuestos Similares

Key Observations :

- The nitro group in this compound increases molecular polarity compared to methyl or methoxy substituents, influencing solubility in polar solvents.

Spectroscopic Characterization

- For example, nitro groups typically show strong IR absorption near 1520–1350 cm⁻¹ (N–O asymmetric stretching), and bromine substituents influence ¹H NMR chemical shifts due to electron-withdrawing effects.

Quantum Chemical Properties

Density Functional Theory (DFT) studies on related nitrophenyl derivatives () reveal:

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electrophilic reactivity. For this compound, the nitro group likely localizes electron density on the ring, while the bromine atom contributes to charge distribution.

- Non-Planarity: Steric clashes between ortho-bromo and acetonitrile groups may distort the benzene ring’s planarity, affecting conjugation and stability.

Actividad Biológica

2-(2-Bromo-4-nitrophenyl)acetonitrile, with the molecular formula C₈H₅BrN₂O₂, is an organic compound notable for its unique structural features, including a bromo and nitro substituent on a phenyl ring attached to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The presence of both bromo and nitro groups makes this compound an interesting candidate for various chemical reactions. Its electrophilic aromatic nature allows it to react with nucleophiles and electrophiles, leading to the formation of diverse chemical entities. These interactions can yield compounds with unique biological properties, which are crucial for drug development and synthesis of pharmaceuticals .

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have indicated its potential as an antibacterial and antifungal agent. The compound's structure suggests that modifications at the bromo or nitro positions could significantly influence its reactivity and biological activity.

Antibacterial Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit varying degrees of antibacterial activity. For instance, similar nitro-substituted compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against these strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity against strains such as Candida albicans. The MIC values for these activities also suggest a promising potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of substituents like bromine and nitro groups can significantly affect the biological activity of these compounds. For example, variations in the position of these groups can lead to different reactivity profiles and biological effects, which is critical in drug design.

Case Studies

- Synthesis and Characterization : A study detailing the synthesis of this compound from ethyl cyanoacetate and bromo-fluoro derivatives showed that careful control of reaction conditions could yield high-purity products suitable for biological testing .

- Comparative Analysis : Research comparing various nitro-substituted acetonitriles revealed that those with electron-withdrawing groups exhibited enhanced antibacterial properties, suggesting that further modifications on the phenyl ring could optimize efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(2-Bromo-4-nitrophenyl)acetonitrile?

- Methodological Answer : The compound is commonly synthesized via diazenyl coupling reactions. For example, azobenzene derivatives with bromo-nitro substituents (e.g., 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(2-bromo-4-nitrophenyl)diazenyl)phenyl)acrylonitrile) can be synthesized by coupling 2-bromo-4-nitroaniline derivatives with acrylonitrile intermediates under controlled pH and temperature . Nitrophenylacetonitrile precursors (e.g., 4-nitrophenylacetonitrile) may also serve as starting materials for bromination or functionalization, as noted in nitrophenylacetonitrile analogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitors electronic transitions in the nitro and cyano groups, with absorbance peaks typically between 300–400 nm .

- NMR : and NMR identify substituent positions (e.g., bromo and nitro groups at C2 and C4) and confirm acetonitrile integration.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for nitro-bromo spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic studies involving this compound?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., photodegradation vs. isomerization). To address this:

- Kinetic Analysis : Compare reaction rates under varied light wavelengths (e.g., red He-Ne laser vs. UV) to isolate dominant mechanisms .

- Mass Spectrometry : Track degradation byproducts (e.g., bromophenol derivatives) to distinguish photodegradation from isomerization .

- DFT Calculations : Model transition states to predict feasibility of competing pathways .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodological Answer :

- Disorder Handling : Bromine’s high electron density can cause positional disorder; use SHELXL’s PART instruction to model split positions .

- Thermal Motion : Nitro groups exhibit anisotropic displacement; refine using restraints (e.g., DELU) to avoid overparameterization .

- Validation : Cross-check with ORTEP-3 for graphical validation of molecular geometry and hydrogen bonding .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite; dispose as hazardous waste .

Q. How does the stability of this compound vary under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Exposure to UV/visible light induces photodegradation (e.g., SRG formation in azobenzene derivatives); use amber glassware and minimize light exposure .

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C; avoid high-temperature reactions without inert atmospheres .

- Solvent Effects : Acetonitrile enhances stability in polar aprotic solvents but may react with amines or strong bases; pre-test solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.